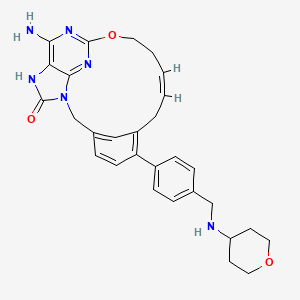

TLR7 agonist 8

Descripción

Propiedades

Fórmula molecular |

C29H32N6O3 |

|---|---|

Peso molecular |

512.6 g/mol |

Nombre IUPAC |

(9Z)-16-amino-6-[4-[(oxan-4-ylamino)methyl]phenyl]-13-oxa-1,15,18,21-tetrazatetracyclo[12.5.2.13,7.017,20]docosa-3(22),4,6,9,14,16,20-heptaen-19-one |

InChI |

InChI=1S/C29H32N6O3/c30-26-25-27-34-28(33-26)38-13-3-1-2-4-22-16-20(18-35(27)29(36)32-25)7-10-24(22)21-8-5-19(6-9-21)17-31-23-11-14-37-15-12-23/h1-2,5-10,16,23,31H,3-4,11-15,17-18H2,(H,32,36)(H2,30,33,34)/b2-1- |

Clave InChI |

AXVGSVPALDJCAL-UPHRSURJSA-N |

SMILES isomérico |

C/1COC2=NC(=C3C(=N2)N(CC4=CC(=C(C=C4)C5=CC=C(C=C5)CNC6CCOCC6)C/C=C1)C(=O)N3)N |

SMILES canónico |

C1COC2=NC(=C3C(=N2)N(CC4=CC(=C(C=C4)C5=CC=C(C=C5)CNC6CCOCC6)CC=C1)C(=O)N3)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of TLR7/8 Agonists in Dendritic Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms initiated by Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonists in dendritic cells (DCs). It details the signaling cascades, cellular outcomes, and experimental methodologies crucial for research and development in immunology and drug discovery.

Introduction to TLR7 and TLR8 in Dendritic Cells

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a critical role in the innate immune system.[1] TLR7 and TLR8 are key endosomal sensors that recognize single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2][3][4][5] Their activation in dendritic cells—the most potent antigen-presenting cells (APCs)—bridges the innate and adaptive immune systems, making TLR7 and TLR8 agonists promising candidates for vaccine adjuvants and cancer immunotherapies.[6][7][8]

Dendritic cells are broadly classified into two main types with distinct TLR expression and function:

-

Plasmacytoid Dendritic Cells (pDCs): These cells are specialized in producing vast quantities of type I interferons (IFN-α/β) upon viral recognition.[2][9][10] They selectively express high levels of TLR7.[5][9][10][11]

-

Myeloid Dendritic Cells (mDCs): Also known as conventional DCs (cDCs), these cells are experts at antigen presentation and producing pro-inflammatory cytokines like IL-12 to drive T helper 1 (Th1) responses.[12] Human mDCs primarily express TLR8.[5][13]

The Core Signaling Pathway: MyD88-Dependent Activation

Upon ligand binding in the endosome, both TLR7 and TLR8 initiate a canonical signaling cascade that is entirely dependent on the adaptor protein Myeloid Differentiation primary response gene 88 (MyD88) .[8][13][14][15][16] This pathway is the central axis for converting pathogen recognition into a cellular response.

The key steps are as follows:

-

Ligand Recognition & Dimerization: ssRNA or synthetic agonists (e.g., R848, Imiquimod) bind to TLR7 or TLR8, inducing a conformational change and receptor dimerization.[8]

-

MyD88 Recruitment: The dimerized TLRs recruit MyD88 via their Toll/Interleukin-1 receptor (TIR) domains.[8]

-

Myddosome Formation: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1 , forming a complex known as the Myddosome.[8][15][17][18]

-

TRAF6 Activation: The activated IRAK complex then associates with and activates TNF receptor-associated factor 6 (TRAF6) , an E3 ubiquitin ligase.[2][8][17][18]

-

Pathway Bifurcation: From TRAF6, the signal bifurcates into two major downstream branches: the NF-κB pathway for pro-inflammatory cytokine production and the Interferon Regulatory Factor (IRF) pathway for type I interferon production.[18]

The NF-κB Pathway: Driving Inflammation

Activation of TRAF6 leads to the activation of the TAK1 kinase complex, which in turn phosphorylates and activates the IκB kinase (IKK) complex.[18] IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation. This releases the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor (typically the p50/p65 heterodimer) to translocate to the nucleus.[14][18] In the nucleus, NF-κB drives the transcription of genes encoding a host of pro-inflammatory cytokines.

This pathway is particularly dominant in mDCs following TLR8 stimulation , leading to robust production of:

-

Interleukin-12 (B1171171) (IL-12): A critical cytokine for inducing Th1 polarization and cytotoxic T lymphocyte (CTL) responses.[19][20]

-

Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine.

-

Interleukin-6 (IL-6): A pleiotropic cytokine with roles in inflammation and B cell stimulation.[19][20]

The IRF Pathway: The Antiviral Response

In parallel, the MyD88 pathway also leads to the activation of Interferon Regulatory Factors (IRFs) , primarily IRF7 .[2][18][21] In pDCs, IRF7 is constitutively expressed at high levels, priming them for a rapid response.[5] The IRAK1/TRAF6 complex is instrumental in phosphorylating and activating IRF7, which then dimerizes and translocates to the nucleus.[17][22] Nuclear IRF7 is the master transcription factor for type I interferons (IFN-α and IFN-β) .[22][23]

This pathway is the hallmark of pDCs stimulated via TLR7 , making them the primary source of systemic type I IFN during viral infections.[2][3][9]

Cellular Outcomes of TLR7/8 Agonist Stimulation

The activation of these signaling pathways results in profound functional changes in dendritic cells, collectively known as DC maturation.

Upregulation of Co-stimulatory and MHC Molecules

Mature DCs upregulate surface molecules essential for T cell activation. TLR7/8 agonists have been shown to increase the expression of:

-

CD80 and CD86: Co-stimulatory molecules that bind to CD28 on T cells, providing the "second signal" for activation.[19][20][24]

-

CD40: A critical molecule for DC licensing and interaction with T helper cells.[19][20]

-

MHC Class I and II: Molecules responsible for presenting processed antigens to CD8+ and CD4+ T cells, respectively.[24]

Cytokine and Chemokine Secretion

The profile of secreted cytokines is a defining outcome of TLR7 versus TLR8 stimulation and differs between DC subsets.

| Agonist (Target) | Primary DC Type | Key Cytokine Output | Primary Immune Outcome |

| TLR7 Agonist | Plasmacytoid DC (pDC) | IFN-α (high), TNF-α (low) | Potent antiviral state, NK cell activation |

| TLR8 Agonist | Myeloid DC (mDC) | IL-12p70 (high), TNF-α (high) | Th1 polarization, Cytotoxic T cell response |

| TLR7/8 Agonist | Both pDC and mDC | IFN-α, IL-12p70, TNF-α, IL-6 | Broad-spectrum antiviral and anti-tumor response |

Table 1: Differential cytokine profiles induced by TLR7 and TLR8 agonists in human DC subsets.

Quantitative Data on Cytokine Production

The following table summarizes representative quantitative data on cytokine production by human monocyte-derived dendritic cells (Mo-DCs) following stimulation with TLR agonists.

| Agonist | Concentration | Stimulation Time (hr) | Cytokine | Mean Concentration (pg/mL) | Reference |

| R848 (TLR7/8) | 1 µg/mL | 48 | IL-12p70 | ~3000 | [12] |

| Poly(I:C) + R848 | 20 µg/mL + 1 µg/mL | 48 | IL-12p70 | >10000 | [12] |

| CL097 (TLR7/8) | 1 µg/mL | 24 | TNF-α | ~4000 | [5] |

| Imiquimod (TLR7) | 1 µg/mL | 24 | IFN-α | Undetectable in mDCs | [5] |

| CL075 (TLR7/8) | 1 µg/mL | 24 | IL-12p70 | ~1200 | [7] |

Table 2: Quantitative cytokine production by human Mo-DCs stimulated with TLR7/8 agonists. Values are approximate and can vary significantly between donors and experimental conditions.[25][26]

Experimental Protocols

Studying the effects of TLR7/8 agonists on dendritic cells involves a standard workflow from cell isolation to functional analysis.

Protocol: Generation and Stimulation of Mo-DCs

-

Isolation of Monocytes: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for monocytes by plastic adherence or by magnetic-activated cell sorting (MACS) using CD14 microbeads.

-

Differentiation: Culture CD14+ monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL) for 5-7 days to generate immature Mo-DCs.

-

Stimulation: Re-plate immature Mo-DCs and stimulate with a TLR7/8 agonist (e.g., R848 at 1-5 µg/mL) for 24 to 48 hours. Include an unstimulated (medium only) control.

-

Harvesting: After incubation, carefully collect the culture supernatant and store at -80°C for cytokine analysis. Harvest the adherent cells by gentle scraping or using a cell detachment solution for flow cytometry.

Protocol: Cytokine Quantification by ELISA

A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method to quantify specific cytokines in culture supernatants.[27][28][29]

-

Coating: Coat a 96-well high-binding plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-12p70) overnight at 4°C.[28][29]

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 10% FBS) for 1-2 hours.[28]

-

Sample Incubation: Add diluted culture supernatants and a serial dilution of a known cytokine standard to the plate. Incubate for 2 hours at room temperature.[27][28]

-

Detection: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours.

-

Signal Generation: Wash the plate and add Streptavidin-Horseradish Peroxidase (HRP).[30] After another wash, add a substrate like TMB (3,3’,5,5’-Tetramethylbenzidine). The HRP enzyme will convert the substrate, causing a color change.[27][30]

-

Measurement: Stop the reaction with an acid (e.g., 2N H2SO4) and read the absorbance at 450 nm using a plate reader.[27][28] Quantify the cytokine concentration in samples by interpolating from the standard curve.

Protocol: Analysis of Maturation Markers by Flow Cytometry

Flow cytometry is used to analyze the expression of cell surface proteins on individual cells.[31][32]

-

Cell Preparation: Harvest the stimulated DCs and wash with FACS buffer (e.g., PBS with 2% FBS).

-

Staining: Resuspend cells in FACS buffer and add a cocktail of fluorochrome-conjugated antibodies against markers of interest (e.g., CD80-PE, CD86-FITC, CD83-APC, MHC-II-PerCP).[24][31] Incubate for 25-30 minutes on ice in the dark.[31]

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Gate on the live, single-cell DC population based on forward and side scatter profiles.[24][33]

-

Analysis: Analyze the expression levels (e.g., Mean Fluorescence Intensity, MFI) or the percentage of positive cells for each marker compared to the unstimulated control.[32][34]

Conclusion and Therapeutic Implications

TLR7 and TLR8 agonists are potent activators of dendritic cells, driving their maturation and the production of distinct cytokine profiles that shape downstream adaptive immunity. The TLR7-pDC-IFN-α axis is central to antiviral defense, while the TLR8-mDC-IL-12 axis is critical for generating robust Th1 and cytotoxic T cell responses against tumors and intracellular pathogens.[13][19][20] A thorough understanding of these mechanisms, supported by robust experimental validation, is essential for the rational design of next-generation immunotherapies, cancer vaccines, and antiviral drugs. The ability to selectively engage these pathways offers a powerful tool to precisely manipulate the immune response for therapeutic benefit.[6][8]

References

- 1. TLR7/8 Agonist Treatment Induces an Increase in Bone Marrow Resident Dendritic Cells and Hematopoietic Progenitor Expansion and Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. TLR7 stimulation in human plasmacytoid dendritic cells leads to the induction of early IFN-inducible genes in the absence of type I IFN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct and Intestinal Epithelial Cell-Mediated Effects of TLR8 Triggering on Human Dendritic Cells, CD14+CD16+ Monocytes and γδ T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TLR7/TLR8 Activation Restores Defective Cytokine Secretion by Myeloid Dendritic Cells but Not by Plasmacytoid Dendritic Cells in HIV-Infected Pregnant Women and Newborns | PLOS One [journals.plos.org]

- 6. TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis [delveinsight.com]

- 7. researchgate.net [researchgate.net]

- 8. Enhancing Cancer Therapy with TLR7/8 Agonists: Applications in Vaccines and Combination Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of TLR7/9 signaling in plasmacytoid dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rupress.org [rupress.org]

- 11. researchgate.net [researchgate.net]

- 12. Maturation of monocyte-derived dendritic cells with Toll-like receptor 3 and 7/8 ligands combined with prostaglandin E2 results in high interleukin-12 production and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TLR8 on dendritic cells and TLR9 on B cells restrain TLR7-mediated spontaneous autoimmunity in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Toll-like receptor - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. TLR2 and TLR7 mediate distinct immunopathological and antiviral plasmacytoid dendritic cell responses to SARS‐CoV‐2 infection | The EMBO Journal [link.springer.com]

- 18. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Activation of interferon regulatory factor 7 in plasmacytoid dendritic cells promotes experimental autoimmune pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Type I Interferon Production of Plasmacytoid Dendritic Cells under Control - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Priming CD8+ T cells with dendritic cells matured using TLR4 and TLR7/8 ligands together enhances generation of CD8+ T cells retaining CD28 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Human dendritic cells stimulated via TLR7 and/or TLR8 induce the sequential production of Il-10, IFN-gamma, and IL-17A by naive CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. bowdish.ca [bowdish.ca]

- 28. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 29. protocols.io [protocols.io]

- 30. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. zaguan.unizar.es [zaguan.unizar.es]

- 32. Induction of Dendritic Cell Maturation and Activation by a Potential Adjuvant, 2-Hydroxypropyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

What is the signaling pathway of TLR7/8 agonists?

An In-depth Technical Guide to the Signaling Pathway of TLR7/8 Agonists

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Toll-like receptor 7 and 8 (TLR7/8) signaling cascade, from ligand recognition to downstream cellular responses. It is intended for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this critical innate immune pathway.

Core Signaling Pathway

Toll-like receptors 7 and 8 are endosomal pattern recognition receptors crucial for detecting single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2][3][4] Their activation by natural ligands or synthetic agonists initiates a signaling cascade that is predominantly dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).[5][6][7][8][9][10][11][12][13] This pathway ultimately leads to the activation of transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), culminating in the production of pro-inflammatory cytokines and type I interferons (IFNs).[2][6][14][15][16][17][18]

Upon agonist binding, TLR7 and TLR8 undergo dimerization, which facilitates the recruitment of MyD88.[13][16] MyD88, in turn, recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[6][9][13][16][18] IRAK4 phosphorylates and activates IRAK1, which then interacts with TNF receptor-associated factor 6 (TRAF6).[5][9][16] This complex of MyD88, IRAKs, and TRAF6 serves as a critical signaling hub.[6]

The signaling cascade bifurcates downstream of this complex to activate two major pathways:

-

NF-κB Pathway: The IRAK1-TRAF6 complex activates transforming growth factor-beta-activated kinase 1 (TAK1).[6][17] TAK1, along with its binding partner TAB, subsequently activates the IκB kinase (IKK) complex. The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[1][2][6][16]

-

IRF Pathway: The MyD88/IRAK1/IRAK4/TRAF6 complex also activates interferon regulatory factors, primarily IRF5 and IRF7.[5][6][7][8] This leads to their phosphorylation, dimerization, and nuclear translocation.[5] In the nucleus, activated IRFs drive the transcription of type I interferons, such as IFN-α and IFN-β.[5][6][17] Plasmacytoid dendritic cells (pDCs) are major producers of type I IFNs in response to TLR7 activation due to their high expression of IRF7.[4][5]

While both TLR7 and TLR8 utilize the MyD88-dependent pathway, they can exhibit different signaling biases. TLR7 activation is often more associated with a robust type I interferon response through IRF7, particularly in pDCs.[4][15] In contrast, TLR8 activation tends to induce a stronger NF-κB-driven pro-inflammatory cytokine response in myeloid cells like monocytes and conventional dendritic cells.[2][4][14][15]

Below is a diagram illustrating the core TLR7/8 signaling pathway.

Caption: Core TLR7/8 MyD88-dependent signaling pathway.

Quantitative Data on TLR7/8 Agonists

The potency of TLR7/8 agonists is typically quantified by their half-maximal effective concentration (EC50) for receptor activation and their ability to induce cytokine production. The following table summarizes representative quantitative data for some commonly studied TLR7/8 agonists.

| Agonist | Target(s) | EC50 (Human TLR7) | EC50 (Human TLR8) | Key Cytokine Induction | Reference |

| Compound [I] | TLR7 | 7 nM | >5000 nM | Potent cytokine induction in vitro | [19] |

| 522 | TLR7/8 | 2.22 µM | 9.88 µM | IFN-α, IFN-β, IL-2, IL-12, IL-15 | [20] |

| 561 | TLR7 | 3.21 µM | NA | Not specified | [20] |

| 563 | TLR7 | 2.89 µM | NA | Not specified | [20] |

| 571 | TLR8 | NA | 49.8 µM | Not specified | [20] |

| 574 | TLR7/8 | 0.6 µM | 2.21 µM | Not specified | [20] |

| 558 | TLR7/8 | 0.18 µM | 5.34 µM | IFN-α, IFN-β, IL-2, IL-12, IL-15 | [20] |

| 543 | TLR7/8 | 4.43 µM | 14.48 µM | Not specified | [20] |

| Oxoadenines | TLR7/8 | Variable | Variable | IFN-α, TNF-α | [21] |

NA: Not Applicable or Not Assessed.

Experimental Protocols

A variety of in vitro and in vivo assays are employed to investigate the TLR7/8 signaling pathway and the activity of its agonists. Below are detailed methodologies for key experiments.

TLR Reporter Assay

This assay is used to quantify the activation of TLR7 or TLR8 by a test compound. It typically utilizes a cell line, such as human embryonic kidney 293 (HEK293) cells, that is engineered to express the TLR of interest and a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB-responsive promoter.[3][22][23][24]

Methodology:

-

Cell Culture: Maintain HEK293 cells stably transfected with human TLR7 or TLR8 and an NF-κB-SEAP reporter plasmid in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., puromycin) to ensure plasmid retention.

-

Cell Seeding: Plate the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the TLR7/8 agonist in assay medium. Add the diluted compounds to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Reporter Gene Measurement:

-

For SEAP: Collect the cell culture supernatant and measure SEAP activity using a colorimetric or chemiluminescent substrate.

-

For Luciferase: Lyse the cells and measure luciferase activity using a luminometer after adding the appropriate substrate.[3]

-

-

Data Analysis: Plot the reporter activity against the agonist concentration and determine the EC50 value using non-linear regression analysis.

Cytokine Quantification by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a standard method to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IFN-α) secreted by immune cells in response to TLR7/8 agonist stimulation.

Methodology:

-

Cell Isolation and Culture: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture the PBMCs in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

-

Stimulation: Plate the PBMCs at a density of 1 x 10^6 cells per well in a 96-well plate. Add the TLR7/8 agonist at various concentrations and incubate for 24-48 hours.

-

Sample Collection: Centrifuge the plate and collect the cell-free supernatant.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP).

-

Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Intracellular Cytokine Staining and Flow Cytometry

This technique allows for the identification of specific cell populations producing cytokines in response to TLR7/8 agonists within a mixed cell population like PBMCs.[2][25][26][27]

Methodology:

-

Cell Stimulation: Stimulate PBMCs with the TLR7/8 agonist for a defined period (e.g., 4-6 hours) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap the cytokines intracellularly.[2]

-

Surface Staining: Wash the cells and stain them with fluorescently labeled antibodies against cell surface markers to identify different immune cell subsets (e.g., CD3 for T cells, CD14 for monocytes, CD123 for pDCs).

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize the cell membrane with a permeabilization buffer (e.g., saponin-based).

-

Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against the intracellular cytokines of interest (e.g., TNF-α, IFN-α).

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to determine the percentage of each cell population that is positive for a particular cytokine.

Below is a diagram illustrating a typical experimental workflow for evaluating TLR7/8 agonists.

Caption: Experimental workflow for TLR7/8 agonist evaluation.

References

- 1. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. TLR7 and TLR8 Bioassays [worldwide.promega.com]

- 4. invivogen.com [invivogen.com]

- 5. Frontiers | IRF7: role and regulation in immunity and autoimmunity [frontiersin.org]

- 6. NF-κB activation primes cells to a pro-inflammatory polarized response to a TLR7 agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toll-like receptor - Wikipedia [en.wikipedia.org]

- 10. MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. lupus.bmj.com [lupus.bmj.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis [delveinsight.com]

- 19. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]

- 20. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. TLR Reporter Bioassay [worldwide.promega.com]

- 23. abeomics.com [abeomics.com]

- 24. Triggering of TLR7 and TLR8 expressed by human lung cancer cells induces cell survival and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. TLR7/8 signaling activation enhances the potency of human pluripotent stem cell-derived eosinophils in cancer immunotherapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel TLR7/8 Agonist Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Endosomal Toll-Like Receptors 7 and 8

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a critical role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).[1][2] Among these, TLR7 and TLR8 are endosomally-located receptors that detect single-stranded RNA (ssRNA) from viruses and certain bacteria.[3][4][5][6] Their activation triggers a cascade of signaling events, bridging the innate and adaptive immune responses.

-

TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells.[5][7][8] Its activation leads to a potent type I interferon (IFN-α) response via the Interferon Regulatory Factor 7 (IRF7) pathway, which is crucial for antiviral immunity.[8][9]

-

TLR8 is mainly expressed in myeloid cells, including monocytes, macrophages, and conventional dendritic cells (cDCs).[8][10][11] Its activation primarily induces pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12) through the NF-κB pathway.[8][10]

The distinct and potent immunomodulatory effects of these receptors have made small molecule TLR7/8 agonists highly attractive candidates for therapeutic development, particularly as vaccine adjuvants and as agents in immuno-oncology.[2][3][10][12][13] This guide provides a technical overview of the discovery, synthesis, and evaluation of novel TLR7/8 agonist compounds.

Discovery and Structure-Activity Relationship (SAR)

The discovery of synthetic TLR7/8 agonists began with the imidazoquinoline class of compounds. Imiquimod was the first such molecule approved for topical use, followed by the more potent dual TLR7/8 agonist Resiquimod (R848).[3][14][15] These small molecules, typically under 400 Da, bear structural homology to purines and activate TLR7 and/or TLR8 via the MyD88-dependent signaling pathway.[3]

Subsequent research has expanded to other chemical scaffolds to optimize potency, receptor selectivity, and safety profiles. Key families of novel TLR7/8 agonists include:

-

Imidazoquinolines: The foundational scaffold. SAR studies have explored substitutions at various positions to modulate activity and selectivity.[14][16]

-

Oxoadenines: This class has been extensively studied, with SAR focused on substitutions at the N-9 position.[8] The length and nature of linkers at this position can modulate the potency and balance of TLR7 versus TLR8 activity.[10]

-

Benzazepines: These compounds have been identified as potent and selective TLR8 agonists.[3][17]

-

Pyrazolopyrimidines: A newer series of selective TLR7 agonists has been developed from this core structure.[2]

Structure-based design, aided by the elucidation of crystal structures of TLR7 and TLR8 complexed with agonists, is accelerating the development of next-generation compounds with tailored properties for specific applications, such as payloads for antibody-drug conjugates (ADCs).[15][18][19][20]

Synthesis of Novel Compounds

The synthesis of TLR7/8 agonists involves multi-step organic chemistry protocols tailored to the specific scaffold. While detailed schemes are proprietary and compound-specific, a generalized approach for common scaffolds can be described.

For imidazoquinolines , synthesis often starts from a substituted quinoline (B57606) core. A common strategy involves the construction of the imidazole (B134444) ring onto the quinoline framework. For example, a 4-chloro-3-nitroquinoline (B17048) can be reacted with an amine, followed by reduction of the nitro group and subsequent cyclization with an orthoester to form the imidazole ring. Further modifications can be introduced at various positions to explore SAR.[14]

For 8-oxoadenines , a key synthetic strategy involves the alkylation of the 8-oxoadenine core at the N-9 position.[8][10] This is typically achieved by reacting 8-oxoadenine with a suitable alkyl halide or other electrophile containing the desired side chain, often a piperidinylalkyl moiety, under basic conditions.[10] The side chain itself can be synthesized separately and functionalized to allow for conjugation to proteins or polymers.[10]

Signaling Pathways and Mechanism of Action

Both TLR7 and TLR8 signal through the myeloid differentiation primary response 88 (MyD88)-dependent pathway upon ligand binding within the endosome.[1][9][11][17] This initiates the formation of a "Myddosome" complex, leading to the activation of key transcription factors.

-

Ligand Recognition: The agonist binds to the TLR7 or TLR8 dimer in the endosomal compartment.[9]

-

Myddosome Formation: The activated receptor recruits the adaptor protein MyD88. MyD88 then recruits IL-1 receptor-associated kinases IRAK4 and IRAK1.[9][21]

-

TRAF6 Activation: IRAK4 phosphorylates IRAK1, which then associates with and activates TRAF6 (TNF receptor-associated factor 6).[9][21]

-

Downstream Activation: TRAF6 activation leads to two major downstream branches:

-

NF-κB Pathway: Activation of the TAK1 complex, which in turn activates the IKK complex, leading to the phosphorylation and degradation of IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12).[4][9][15]

-

IRF Pathway: This branch shows key differences between TLR7 and TLR8. In pDCs, the MyD88/IRAK/TRAF6 complex also activates IRF7, which is critical for the high-level production of Type I interferons (IFN-α).[1][8] In myeloid cells, TLR8 activation can lead to IRF5 activation, contributing to IFN-β and TNF production.[22]

-

Mandatory Visualizations

Caption: TLR7 MyD88-dependent signaling pathway leading to cytokine and Type I IFN production.

Caption: TLR8 MyD88-dependent signaling pathway leading to pro-inflammatory cytokine production.

Data Presentation: Quantitative Activity of Novel Agonists

The evaluation of novel compounds generates quantitative data that allows for direct comparison of potency, selectivity, and functional effects.

Table 1: In Vitro Activity of Representative TLR7/8 Agonists in HEK293 Reporter Cells This assay measures the activation of the NF-κB pathway following receptor-specific stimulation.[10]

| Compound | Scaffold Class | Human TLR7 EC₅₀ (µM) | Human TLR8 EC₅₀ (µM) | Selectivity |

| Resiquimod (R848) | Imidazoquinoline | ~0.8 | ~0.7 | Dual TLR7/8 |

| Compound 9 | Oxazolo[4,5-c]quinoline | 0.55 | 0.18 | Dual TLR7/8 (TLR8-biased) |

| Compound 11 | Thiazolo[4,5-c]quinoline | 0.73 | 3.94 | TLR7-biased |

| SM360320 | Oxoadenine | ~0.2 | >10 | TLR7-selective |

| VTX-2337 (Motolimod) | Benzazepine | >5 | 0.1 | TLR8-selective |

| Data are representative values compiled from literature.[7][10][17] EC₅₀ (half maximal effective concentration) values can vary based on specific assay conditions. |

Table 2: Physicochemical Properties and Delivery Strategies The physicochemical properties of TLR7/8 agonists are critical for their delivery and in vivo activity.[23] Unmodified small molecule agonists often have poor pharmacokinetics, limiting systemic use.[15] To overcome this, agonists are often conjugated to larger molecules.

| Property / Strategy | Description | Rationale / Impact |

| Molecular Weight (MW) | Typically < 400 Da for parent small molecules. | Small size allows for cell permeability. |

| Linker Chemistry | Introduction of functional groups (e.g., amines, carboxyls) for conjugation. | Enables attachment to polymers or antibodies while retaining TLR activity.[8][10] |

| Polymer Conjugation | Covalent attachment to polymer scaffolds (e.g., HPMA). | Restricts adjuvant distribution, prolongs activity in lymph nodes, and reduces systemic toxicity.[24][25][26] |

| ADC Payloads | Designed with properties (e.g., reduced permeability) optimized for antibody-drug conjugates. | Enhances targeted delivery to the tumor microenvironment, maximizing efficacy while minimizing systemic immune activation.[18][20] |

| Nanogel Formulation | Encapsulation or conjugation to nanogel platforms. | Ensures co-delivery of agonist and antigen to immune cells, improving T-cell responses.[27] |

Experimental Protocols

Standardized protocols are essential for the characterization and comparison of novel TLR7/8 agonists.

In Vitro: HEK-Blue™ TLR7/8 Reporter Assay

This is a common primary screen to determine the potency and selectivity of new compounds.[10]

Objective: To quantify TLR7 or TLR8 activation by measuring the activity of a reporter gene (Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an NF-κB-inducible promoter.

Methodology:

-

Cell Culture: Maintain HEK-Blue™-hTLR7 and HEK-Blue™-hTLR8 cells (InvivoGen) in DMEM supplemented with 10% FBS, antibiotics, and appropriate selection agents.

-

Compound Preparation: Prepare a dilution series of the test compound in sterile, endotoxin-free water or DMSO. The final DMSO concentration in the assay should be non-toxic (e.g., <0.5%).

-

Cell Stimulation:

-

Plate cells at a density of ~5 x 10⁴ cells/well in a 96-well plate.

-

Add 20 µL of the diluted test compound to the wells. Include a positive control (e.g., R848) and a negative control (vehicle).

-

Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

-

SEAP Detection:

-

Add 20 µL of the cell supernatant to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution (InvivoGen).

-

Incubate at 37°C for 1-3 hours.

-

Measure absorbance at 620-650 nm using a spectrophotometer.

-

-

Data Analysis: Calculate the EC₅₀ value by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Ex Vivo: Cytokine Induction in Human PBMCs

Objective: To measure the functional activity of a compound by quantifying the induction of key cytokines from primary human immune cells.

Methodology:

-

PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and antibiotics. Plate at a density of 1 x 10⁶ cells/well in a 96-well plate.

-

Compound Stimulation: Add the test compound at various concentrations to the wells. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Quantify the concentration of key cytokines using ELISA or a multiplex bead array (Luminex).

-

For TLR7 agonists, measure IFN-α.

-

For TLR8 agonists, measure TNF-α and IL-12p70.

-

For dual agonists, measure all three.

-

-

Data Analysis: Plot cytokine concentration versus compound concentration to determine the dose-response relationship.

In Vivo: Evaluation as a Vaccine Adjuvant

Objective: To assess the ability of a novel agonist to enhance the adaptive immune response to a co-administered antigen in an animal model. The porcine model is often used as its TLR7/8 responses are more similar to humans than rodents.[28]

Methodology:

-

Animal Model: Use a cohort of young pigs.

-

Vaccine Formulation: Formulate the vaccine by mixing the test agonist at different doses (e.g., 10, 50, 100 µg) with a model antigen (e.g., 50 µg of CRM197 recombinant protein).[28][29] Include control groups receiving antigen alone and vehicle alone.

-

Immunization Schedule: Administer the vaccine via intramuscular injection on Day 0 and provide a booster immunization on Day 21.

-

Sample Collection: Collect blood samples at baseline (Day 0) and at specified time points post-immunization (e.g., Day 21, Day 35).

-

Immune Response Analysis:

-

Humoral Response: Measure antigen-specific antibody titers (e.g., IgG) in the serum using ELISA.

-

Cell-Mediated Response: Isolate PBMCs from blood and perform an ELISpot or intracellular cytokine staining assay to quantify the number of antigen-specific, IFN-γ-secreting T cells after re-stimulation with the antigen.

-

-

Data Analysis: Compare the antibody titers and T-cell responses between the adjuvanted groups and the antigen-alone control group to determine the adjuvant effect.

Experimental Workflow Diagram

References

- 1. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis [delveinsight.com]

- 13. Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06395F [pubs.rsc.org]

- 15. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. experts.umn.edu [experts.umn.edu]

- 17. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and optimization of TLR 7/8 agonists as antibody drug conjugate payloads for the treatment of cancer - American Chemical Society [acs.digitellinc.com]

- 19. Structure-Based Design of Novel TLR7/8 Agonist Payloads Enabling an Immunomodulatory Conjugate Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. cellsignal.com [cellsignal.com]

- 22. Frontiers | Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling [frontiersin.org]

- 23. In vivo characterization of the physicochemical properties of TLR agonist delivery that enhance vaccine immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. research.monash.edu [research.monash.edu]

- 25. In vivo characterization of the physicochemical properties of polymer-linked TLR agonists that enhance vaccine immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Item - In vivo characterization of the physicochemical properties of polymer-linked TLR agonists that enhance vaccine immunogenicity - RMIT University - Figshare [research-repository.rmit.edu.au]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

TLR7 vs. TLR8: A Technical Guide to Agonist Specificity and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) are closely related endosomal pattern recognition receptors (PRRs) that play a pivotal role in the innate immune system's response to viral and bacterial pathogens. Both receptors recognize single-stranded RNA (ssRNA) as their natural ligand, triggering signaling cascades that bridge innate and adaptive immunity.[1][2] Despite their structural homology and shared ligand class, TLR7 and TLR8 exhibit critical differences in agonist specificity, cellular expression, and downstream signaling, leading to distinct immunological outcomes.[3][4] Understanding these differences is crucial for the rational design of selective agonists for therapeutic applications, including vaccine adjuvants, antiviral agents, and cancer immunotherapy.[5] This guide provides an in-depth technical overview of TLR7 and TLR8 agonist specificity, details the divergent downstream signaling pathways, and presents key experimental protocols for their characterization.

Agonist Specificity and Ligand Recognition

The specificity of TLR7 and TLR8 for different agonists is complex, involving recognition of both small molecule synthetic compounds and specific RNA degradation products. Structural analyses have revealed that both receptors possess two distinct ligand-binding sites.[1]

-

Site 1: This site is highly conserved between TLR7 and TLR8 and binds to nucleosides or small molecule base analogs. A key determinant of specificity lies in this pocket: TLR7 preferentially binds guanosine (B1672433) (G), while TLR8 preferentially binds uridine (B1682114) (U).[1] This difference is a primary driver for the selectivity of many small molecule agonists.

-

Site 2: This site is less conserved and binds to ssRNA motifs, enhancing the binding affinity of Site 1 and contributing to robust receptor activation.[1] TLR7 and TLR8 appear to sense distinct RNA degradation products rather than full-length ssRNAs.[1] For instance, strategic placement of 2' sugar modifications in oligoribonucleotides can block RNase-mediated degradation into the monomeric uridine required for TLR8 activation, thereby creating TLR7-selective agonists.

This two-site recognition mechanism allows for synergistic activation and provides a structural basis for the development of highly specific synthetic agonists.

Data Presentation: TLR7/8 Agonist Specificity and Potency

The following table summarizes the activity of various synthetic agonists for human TLR7 and TLR8. Potency is expressed as the half-maximal effective concentration (EC50), typically determined using HEK293 reporter cell lines expressing the respective TLR and an NF-κB-driven reporter gene.

| Agonist | Target Receptor(s) | hTLR7 EC50 (nM) | hTLR8 EC50 (nM) | Key Characteristics & References |

| Imiquimod (R837) | TLR7 Selective | ~2,200 - 4,430 | > 100,000 | FDA-approved topical agent; prototypical TLR7 agonist.[5] |

| Gardiquimod | TLR7 Selective | ~4,000 | Inactive | Potent and specific TLR7 agonist used widely in research.[6] |

| DSP-0509 | TLR7 Selective | 515 | > 10,000 | Systemically available TLR7 agonist with a short half-life.[7] |

| Motolimod (VTX-2337) | TLR8 Selective | > 10,000 | ~100 - 500 | Potent and selective TLR8 agonist. |

| DN052 | TLR8 Selective | > 50,000 | 6.7 | Highly potent and selective small molecule TLR8 agonist.[8] |

| Resiquimod (R848) | Dual TLR7/8 | ~180 - 600 | ~5,340 | Widely used dual agonist, often with slightly higher potency for TLR7.[5][7] |

| TLR7/8 agonist 1 | Dual TLR7/8 | 50 | 55 | Potent dual agonist with balanced activity.[9] |

| TLR7/8 agonist 8 | Dual TLR7/8 | 27 | 12 | Potent dual agonist with slightly higher potency for TLR8.[10] |

Note: EC50 values can vary between different studies and reporter assay systems.

Downstream Signaling Pathways

Both TLR7 and TLR8 signal exclusively through the MyD88-dependent pathway to activate downstream transcription factors.[11] Upon ligand binding and receptor dimerization in the endosome, the Toll/interleukin-1 receptor (TIR) domain of the receptor recruits the adaptor protein MyD88. This initiates the formation of a signaling complex known as the Myddosome, which includes IL-1R-associated kinases (IRAKs) such as IRAK4 and IRAK1.[11][12] This core pathway, however, diverges to activate distinct sets of transcription factors, which is the primary reason for the different functional outcomes.

Divergent Activation of Transcription Factors

The key difference in TLR7 and TLR8 signaling lies in the preferential activation of Interferon Regulatory Factors (IRFs) versus Nuclear Factor-kappa B (NF-κB).

-

TLR7 Signaling: Activation of TLR7, particularly in plasmacytoid dendritic cells (pDCs), leads to a strong activation of IRF7 .[13] The MyD88-IRF7 interaction is critical for the robust induction of Type I interferons (IFN-α/β).[14][15][16] This pathway is considered the primary driver of antiviral immunity initiated by TLR7.

-

TLR8 Signaling: Activation of TLR8, predominantly in myeloid cells, results in a more potent activation of the canonical NF-κB pathway .[3] This leads to the transcription of a wide array of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-12, and IL-1β. While TLR7 can also activate NF-κB, the response is generally weaker compared to TLR8 activation.[3][12][17]

Cellular and Functional Consequences

The distinct downstream signaling pathways are amplified by the differential expression of TLR7 and TLR8 across various immune cell subsets. This cellular specificity is a major determinant of the overall quality of the immune response.

Data Presentation: Cellular Expression and Cytokine Profiles

| Immune Cell Type | Predominant Receptor | Key Cytokine/Chemokine Output upon Agonist Stimulation | Functional Consequence |

| Plasmacytoid Dendritic Cells (pDCs) | TLR7 | High levels of IFN-α , IFN-regulated chemokines (e.g., CXCL10).[4] | Potent antiviral response, activation of NK cells and T cells. |

| Myeloid Dendritic Cells (mDCs) | TLR8 | High levels of TNF-α, IL-12 , IL-1β, IL-6.[3][4] | Drives Th1-polarized adaptive immunity, T-cell activation. |

| Monocytes | TLR8 (co-expresses TLR7) | High levels of TNF-α, IL-12 , IL-1β, IL-6, MIP-1α.[2][3][4] | Potent pro-inflammatory response, differentiation into macrophages. |

| B Cells | TLR7 | Proliferation, antibody production (indirectly via T-cell help). | Humoral immunity, B-cell activation. |

| Neutrophils | TLR8 | Pro-inflammatory cytokine production. | Contribution to acute inflammation. |

Summary of Cytokine Responses:

-

TLR7-selective agonists are highly effective at inducing IFN-α and IFN-regulated chemokines from human PBMCs, a response largely dependent on pDCs.[4]

-

TLR8-selective agonists are more potent inducers of pro-inflammatory cytokines like TNF-α and IL-12 from myeloid cells (mDCs and monocytes).[3][4]

-

Dual TLR7/8 agonists can stimulate a broader response, inducing both Type I IFNs and a strong pro-inflammatory cytokine profile.[5][18]

Key Experimental Methodologies

Characterizing the specificity and downstream effects of TLR7 and TLR8 agonists requires a combination of cell-based assays. Below are detailed protocols for two fundamental experiments.

Protocol 1: TLR Reporter Assay for Agonist Potency and Specificity

This assay is used to determine the EC50 of a compound and its specificity for human TLR7 or TLR8. It utilizes HEK293 cell lines stably transfected to express a single TLR and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

Methodology:

-

Cell Culture: Maintain HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Blasticidin, Zeocin).[19]

-

Cell Seeding: Harvest cells and resuspend in fresh growth medium. Seed 5 x 10^4 cells per well in 180 µL of medium into a flat-bottom 96-well plate.[20]

-

Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

Agonist Stimulation: Prepare serial dilutions of the test agonist in growth medium. Add 20 µL of each dilution to the appropriate wells. Include a positive control (e.g., R848) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.[20]

-

SEAP Detection:

-

Prepare QUANTI-Blue™ Solution (InvivoGen) according to the manufacturer's instructions and warm to 37°C.

-

Transfer 20 µL of stimulated cell supernatant from each well to a new flat-bottom 96-well plate.

-

Add 180 µL of QUANTI-Blue™ Solution to each well.

-

Incubate at 37°C for 1-3 hours, or until a purple/blue color develops.

-

-

Data Acquisition: Measure the optical density (OD) at 620-650 nm using a spectrophotometer.

-

Data Analysis: Subtract the OD of the vehicle control from all readings. Plot the OD values against the log of the agonist concentration and use a non-linear regression (four-parameter logistic) model to calculate the EC50 value.

Protocol 2: Intracellular Cytokine Staining (ICS) for Primary Cell Responses

This assay identifies which specific cell types within a mixed population (like PBMCs) produce key cytokines (e.g., TNF-α, IFN-α) in response to TLR stimulation.

Methodology:

-

Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend cells at 1-2 x 10^6 cells/mL in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Pen-Strep).

-

Cell Stimulation:

-

Plate 1 mL of cell suspension per well in a 24-well plate.

-

Add TLR agonist (e.g., 1 µM CL075 for TLR8, 1 µM Gardiquimod for TLR7) or controls (unstimulated, vehicle).

-

Incubate for a total of 6-12 hours at 37°C, 5% CO2.

-

For the final 4-6 hours of incubation, add a protein transport inhibitor such as Brefeldin A (e.g., BioLegend Cat. No. 420601) to trap cytokines intracellularly.[21][22]

-

-

Surface Marker Staining:

-

Harvest cells and wash with FACS buffer (PBS + 2% FBS).

-

Resuspend cells in 50 µL of FACS buffer and add a cocktail of fluorescently-conjugated antibodies against surface markers to identify cell populations (e.g., anti-CD3 for T cells, anti-CD14 for monocytes, anti-CD11c for mDCs, anti-CD123 for pDCs).

-

Incubate for 20-30 minutes at 4°C in the dark.

-

-

Fixation and Permeabilization:

-

Wash cells to remove unbound surface antibodies.

-

Resuspend cells in 250 µL of a fixation/permeabilization buffer (e.g., Cyto-Fast™ Fix/Perm Buffer Set) and incubate for 20 minutes at room temperature in the dark.[21]

-

-

Intracellular Staining:

-

Wash cells twice with permeabilization wash buffer.

-

Resuspend the permeabilized cells in 50 µL of permeabilization wash buffer containing fluorescently-conjugated anti-cytokine antibodies (e.g., anti-human TNF-α, anti-human IFN-α) or isotype controls.[23]

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Wash cells twice with permeabilization wash buffer and resuspend in FACS buffer.

-

Acquire data on a multicolor flow cytometer.

-

Analyze the data using flow cytometry software. First, gate on specific cell populations based on their surface markers, then quantify the percentage of cells positive for the intracellular cytokine within each population.

-

Conclusion

TLR7 and TLR8, despite being close structural homologs, have evolved to orchestrate distinct types of immune responses. TLR7 is the principal driver of Type I interferon production from pDCs, mounting a powerful antiviral defense. In contrast, TLR8 activation in myeloid cells triggers a robust pro-inflammatory cascade, crucial for Th1 polarization and bacterial defense. This functional divergence is rooted in differences in ligand recognition, cellular expression patterns, and the preferential activation of IRF7 versus NF-κB signaling pathways. A thorough understanding of these specificities and effects, verified through robust experimental methodologies, is essential for drug development professionals seeking to harness the therapeutic potential of these powerful immune modulators. The continued development of selective TLR7 and TLR8 agonists will enable more precise immunomodulation for a new generation of vaccines and therapeutics.

References

- 1. invivogen.com [invivogen.com]

- 2. invivogen.com [invivogen.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a novel TLR8 agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Toll-like Receptors in Inborn Errors of Immunity in Children: Diagnostic Potential and Therapeutic Frontiers—A Review of the Latest Data [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | IRF7: role and regulation in immunity and autoimmunity [frontiersin.org]

- 14. Spatiotemporal regulation of MyD88–IRF-7 signalling for robust type-I interferon induction | Semantic Scholar [semanticscholar.org]

- 15. Spatiotemporal regulation of MyD88-IRF-7 signalling for robust type-I interferon induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. NF-κB activation via MyD88-dependent Toll-like receptor signaling is inhibited by trichothecene mycotoxin deoxynivalenol [jstage.jst.go.jp]

- 18. researchgate.net [researchgate.net]

- 19. invivogen.com [invivogen.com]

- 20. abgenex.com [abgenex.com]

- 21. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 22. Activation Immune Cells [bdbiosciences.com]

- 23. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

A Technical Guide to TLR7/8 Agonist-Induced Cytokine Profiles in Human PBMCs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytokine profiles induced by Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) agonists in human peripheral blood mononuclear cells (PBMCs). It covers the underlying signaling pathways, detailed experimental protocols, and a summary of expected cytokine responses, serving as a critical resource for immunology research and therapeutic development.

Introduction to TLR7 and TLR8

Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system.[1] TLR7 and TLR8 are phylogenetically and structurally related receptors located in the endosomes of various immune cells.[1][2] They are responsible for detecting single-stranded RNA (ssRNA), a hallmark of viral infections.[1][3] Upon activation, both TLR7 and TLR8 trigger downstream signaling cascades via the MyD88 adaptor protein, leading to the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[1][4] This culminates in the production of type I interferons (IFNs) and a host of pro-inflammatory cytokines, effectively bridging the innate and adaptive immune responses.[1]

Despite sharing a ligand type, TLR7 and TLR8 exhibit distinct expression patterns and functional outcomes. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is found mainly in myeloid cells such as monocytes, neutrophils, and myeloid dendritic cells (mDCs).[1][5] This differential expression is a key determinant of the distinct cytokine profiles elicited by selective activation of each receptor.

Signaling Pathways

Activation of TLR7 and TLR8 initiates a signaling cascade that is largely dependent on the MyD88 adaptor protein. The process begins when ssRNA ligands bind to the receptors within the endosome. This engagement recruits MyD88, which in turn interacts with interleukin-1 receptor-associated kinases (IRAKs). Subsequent signaling through TRAF6 leads to the activation of two major downstream pathways:

-

The NF-κB Pathway : This pathway is strongly activated by TLR8 stimulation and leads to the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[2][4]

-

The IRF Pathway : This pathway, particularly involving IRF7, is the primary downstream effector of TLR7 activation, driving the robust production of type I interferons, most notably IFN-α.[2][4]

While both receptors can activate both pathways, the magnitude of the response is skewed. TLR7 activation is characterized by a strong IFN signature, whereas TLR8 activation is defined by a potent pro-inflammatory cytokine response.[2][6]

Agonist-Specific Cytokine Profiles

The cytokine response in human PBMCs varies significantly depending on whether a TLR7-specific, a TLR8-specific, or a dual TLR7/8 agonist is used.

TLR7 Agonist-Induced Profile

TLR7-selective agonists (e.g., Imiquimod, GS-9620 at low concentrations) primarily stimulate pDCs to produce large quantities of IFN-α.[1][7] The induction of pro-inflammatory cytokines like TNF-α and IL-6 is generally weaker compared to TLR8 activation.[7]

TLR8 Agonist-Induced Profile

TLR8-selective agonists (e.g., CL075, VTX-2337) induce a robust pro-inflammatory response from myeloid cells, particularly monocytes.[8] This is characterized by high levels of TNF-α, IL-1β, IL-6, and IL-12.[2][6][8] This potent cytokine storm makes TLR8 agonists attractive candidates for vaccine adjuvants and cancer immunotherapy.

Dual TLR7/8 Agonist-Induced Profile

Dual TLR7/8 agonists, such as Resiquimod (R848) and GS-9620 at high concentrations, activate both receptor pathways.[7] This results in a broad and potent cytokine profile, featuring both high levels of IFN-α from pDCs and a strong pro-inflammatory cytokine response (TNF-α, IL-6, IL-12) from myeloid cells.[7][9]

Quantitative Data Summary

The tables below summarize representative quantitative data on cytokine production in human PBMCs following stimulation with various TLR7/8 agonists. It is crucial to note that absolute cytokine concentrations can vary significantly between donors and experimental setups (e.g., agonist concentration, incubation time).

Table 1: Cytokine Production Induced by TLR7 and TLR7/8 Agonists Data compiled from multiple sources, representing typical responses after 16-24 hours of stimulation.

| Agonist (Target) | Concentration | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) | Source(s) |

| CL264 (TLR7) | 5 µg/ml | ~1,000 - 3,000 | ~100 - 500 | ~500 - 2,000 | Low/Undetectable | [7] |

| GS-9620 [L] (TLR7) | 50 nM | ~500 - 2,000 | ~100 - 400 | ~200 - 1,000 | Low/Undetectable | [7] |

| R848 (TLR7/8) | 4 µg/ml | >10,000 | >5,000 | >10,000 | ~1,000 - 3,000 | [7][9][10] |

| GS-9620 [H] (TLR7/8) | 10 µM | >10,000 | >5,000 | >10,000 | ~500 - 2,000 | [7] |

Table 2: Cytokine Production Induced by TLR8-Specific Agonists Stimulation of CD14+ monocytes or whole PBMCs often yields high pro-inflammatory cytokine levels.

| Agonist (Target) | Concentration | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IFN-α (pg/mL) | Source(s) |

| CL075 (TLR8) | 1 µM | High | High | High | Low/Undetectable | [6][8] |

| 3M-002 (TLR8) | Varies | High | High | High | Low/Undetectable | [3] |

Note: "High" indicates a robust response, often in the thousands of pg/mL, but specific values vary widely in the literature.

Experimental Protocols

A standardized workflow is essential for obtaining reproducible results in PBMC stimulation assays.

PBMC Isolation from Whole Blood

This protocol is based on the widely used Ficoll-Paque density gradient centrifugation method.[11][12]

-

Blood Collection : Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Dilution : Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS) at room temperature.

-

Ficoll Gradient : Carefully layer the diluted blood over a volume of Ficoll-Paque (or similar density gradient medium) in a conical centrifuge tube. The typical ratio is 2 parts diluted blood to 1 part Ficoll. Avoid mixing the layers.

-

Centrifugation : Centrifuge the tubes at 800-1000 x g for 15-20 minutes at room temperature with the centrifuge brake turned off.

-

Harvesting : After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) and collect the distinct, cloudy band of PBMCs located at the plasma-Ficoll interface.

-

Washing : Transfer the collected PBMCs to a new tube and wash by adding an excess of PBS or cell culture medium. Centrifuge at 300-400 x g for 5-10 minutes. Discard the supernatant and repeat the wash step at least two more times to remove platelets and Ficoll residue.

-

Cell Counting : Resuspend the final cell pellet in complete culture medium. Perform a cell count and assess viability using a method like Trypan Blue exclusion.

Cell Culture and Stimulation

-

Plating : Resuspend the isolated PBMCs in a complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine) to a final concentration of 1 x 10⁶ to 2 x 10⁶ cells/mL.[6]

-

Seeding : Add the cell suspension to a multi-well tissue culture plate (e.g., 96-well plate).

-

Stimulation : Add the desired concentration of the TLR7, TLR8, or TLR7/8 agonist to the appropriate wells. Include an unstimulated (vehicle control, e.g., DMSO) well.

-

Incubation : Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a specified period, typically ranging from 6 to 48 hours.[13]

Cytokine Quantification

After incubation, the cytokine levels in the culture supernatant can be measured using several techniques.

-

Sample Collection : Centrifuge the culture plate to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet. Store supernatants at -80°C for later analysis.

-

Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA is a highly sensitive and specific method for quantifying a single cytokine.[14][15] It involves capturing the cytokine of interest on an antibody-coated plate, followed by detection with a secondary, enzyme-conjugated antibody that generates a colorimetric signal proportional to the cytokine concentration.[15]

-

Flow Cytometry-Based Assays :

-

Cytometric Bead Array (CBA) : This method allows for the simultaneous measurement of multiple cytokines in a small sample volume.[14] It uses a series of beads, each with a distinct fluorescence intensity and coated with an antibody for a specific cytokine.

-

Intracellular Cytokine Staining (ICS) : This technique identifies which specific cell types are producing a given cytokine.[16][17] It requires treating cells with a protein transport inhibitor (like Brefeldin A) during stimulation, followed by cell surface staining, fixation, permeabilization, and intracellular staining for the cytokine of interest.[6]

-

-

Luminex Assay : A multiplex bead-based assay similar to CBA that allows for the high-throughput quantification of dozens of cytokines simultaneously.[6][12]

Conclusion

The stimulation of human PBMCs with TLR7 and TLR8 agonists elicits distinct and robust cytokine profiles, driven by differential receptor expression and signaling pathway activation. TLR7 activation is characterized by a potent type I interferon response from pDCs, while TLR8 activation triggers a strong pro-inflammatory cytokine cascade from myeloid cells. Dual agonists harness both pathways, inducing a broad and powerful immune response. Understanding these profiles and mastering the associated experimental protocols are essential for researchers and developers working on novel immunotherapies, vaccine adjuvants, and treatments for autoimmune and infectious diseases.

References

- 1. invivogen.com [invivogen.com]

- 2. academic.oup.com [academic.oup.com]

- 3. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TLR7 and TLR8 Differentially Activate the IRF and NF-κB Pathways in Specific Cell Types to Promote Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Increased activation of toll-like receptors-7 and -8 of peripheral blood mononuclear cells and upregulated serum cytokines in patients with pediatric systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Protocol for Isolation, Stimulation and Functional Profiling of Primary and iPSC-derived Human NK Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sanquin.org [sanquin.org]

- 15. Cytokine Elisa [bdbiosciences.com]

- 16. sanguinebio.com [sanguinebio.com]

- 17. The Use of Flow Cytometry to Detect Intracellular Cytokine Production in Individual Cells | Springer Nature Experiments [experiments.springernature.com]

The Architecture of Immunity: A Technical Guide to the Structural Activity Relationship of Imidazoquinoline TLR7/8 Agonists

For Researchers, Scientists, and Drug Development Professionals

The imidazoquinoline scaffold represents a cornerstone in the development of synthetic agonists for Toll-like Receptors 7 and 8 (TLR7/8). These intracellular receptors are critical sentinels of the innate immune system, recognizing single-stranded viral RNA and initiating a potent immune response.[1][2][3] The therapeutic potential of modulating this pathway has driven extensive research into the structural nuances that govern the activity and selectivity of imidazoquinoline-based compounds. This in-depth technical guide provides a comprehensive overview of the structural activity relationships (SAR) of these agonists, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

Core Structural-Activity Relationships

The 1H-imidazo[4,5-c]quinoline ring system is the foundational structure for this class of TLR7/8 agonists.[1] Seminal work and subsequent extensive research have elucidated the critical roles of various substituents on this scaffold in dictating agonist activity, potency, and the balance between TLR7 and TLR8 engagement.[4][5][6]

A critical and indispensable feature for the activity of imidazoquinoline agonists is the primary amine at the C-4 position . Any modification or replacement of this group has been shown to be detrimental, resulting in a complete loss of agonistic activity.[5][6][7]

The N-1 and C-2 positions of the imidazoquinoline core are the primary sites for modification to modulate potency and selectivity for TLR7 versus TLR8.[1][5][6] Substitutions at these positions can significantly influence the binding affinity and subsequent signaling cascade.

Specifically, alkylation at the C-2 position has been shown to enhance TLR7 and TLR8 activation. A clear relationship exists between the length of the alkyl chain and activity, with an n-butyl group often being optimal for TLR7 and a slightly longer chain like n-pentyl favoring TLR8.[4][8] This is attributed to the C2 substituent projecting into a hydrophobic pocket within the receptor.[8]

The N-1 position is highly tolerant to a wide range of substitutions, and modifications here are crucial for fine-tuning selectivity. For instance, the introduction of aminoalkyl chains of varying lengths can shift the activity profile. Shorter chains like ethyl-, propyl-, or butylamino groups at the N-1 position can confer TLR8 selectivity.[8][9] Conversely, longer aminoalkyl chains, such as aminopentyl, can lead to high-affinity TLR7 binding.[8] The presence of a hydrogen bond donor at the N-1 position is also correlated with TLR8 activity.[8]

While the C-4, N-1, and C-2 positions are paramount for direct interaction and selectivity, the C-7 position of the quinoline (B57606) ring offers a valuable site for modification to improve physicochemical properties and modulate cytokine profiles without abolishing activity.[5] Substitutions at this position, such as methoxycarbonyl groups, have been explored to create analogues with altered downstream effects.[2]

Quantitative Data Summary

The following tables summarize the in vitro activity of key imidazoquinoline analogues, providing a comparative view of their potency and selectivity for human TLR7 and TLR8. The data is primarily derived from cell-based reporter assays, which measure the activation of the NF-κB signaling pathway downstream of TLR activation.

| Compound/Analog | N-1 Substitution | C-2 Substitution | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) | Reference(s) |

| Imiquimod | isobutyl | H | ~5-10 | >100 | [5] |

| Resiquimod (R848) | H | ethoxymethyl | ~0.1-1 | ~1-5 | [10][11] |

| Gardiquimod | H | n-butyl | ~1-5 | >100 | [1] |

| 1-(4-amino-2-((ethylamino)methyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | 2-hydroxy-2-methylpropyl | ethylaminomethyl | ~0.1-0.5 | >10 | [4] |

| N1-benzyl-C2-n-butyl analogue (31) | benzyl | n-butyl | 0.059 | >10 | [4] |

| Hybrid (54) | n-butyl | benzyl | 0.0086 | >10 | [4] |

| 4-amino-2-butyl-1-(2-aminoethyl)-7-methoxycarbonyl-1H-imidazo[4,5-c]quinoline | 2-aminoethyl | n-butyl | >180 | ~1-5 | [8] |

| 4-amino-2-butyl-1-(5-aminopentyl)-7-methoxycarbonyl-1H-imidazo[4,5-c]quinoline | 5-aminopentyl | n-butyl | ~0.1-1 | ~1-5 | [8] |

| TLR7/8 agonist 1 | - | - | 0.02 | - | [12] |

| m-AM-BBIQ (10) | 3-(aminomethyl)benzyl | n-butyl | ~0.1-1 | ~1-5 | [13] |

| p-AM-BBIQ (11) | 4-(aminomethyl)benzyl | n-butyl | 0.027 | 1.03 | [13] |

| p-IMDP (14) | 4-((3,4-dihydroxybenzamido)methyl)benzyl | n-butyl | 0.21 | 4.99 | [13] |

Note: EC50 values can vary depending on the specific cell line, reporter system, and experimental conditions used.[11]

Experimental Protocols

TLR7/8 Reporter Gene Assay

This is a widely used in vitro cell-based assay to determine the potency (EC50) of a compound in activating human TLR7 or TLR8.[8][11]

Principle: Human Embryonic Kidney 293 (HEK293) cells, which do not endogenously express most TLRs, are stably transfected with the gene for human TLR7 or TLR8. These cells are also co-transfected with a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of a promoter that is activated by the NF-κB signaling pathway. Upon agonist binding to the TLR, the downstream signaling cascade activates NF-κB, leading to the expression and secretion of the reporter protein, which can be quantified.[11]

Materials:

-

HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen)

-

HEK-Blue™ Detection medium (InvivoGen) or appropriate substrate for the reporter enzyme

-

Test compounds and reference agonists (e.g., Resiquimod)

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

96-well cell culture plates

-

Spectrophotometer or luminometer

Procedure:

-

Cell Seeding: Seed the HEK-Blue™ hTLR7 or hTLR8 cells in a 96-well plate at a density of ~5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in cell culture medium. A vehicle control (e.g., DMSO) should be included.

-

Cell Treatment: Remove the old medium from the cells and add the different concentrations of the test compounds.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

Reporter Gene Assay:

-

For SEAP: Collect a sample of the cell culture supernatant. Add the supernatant to the HEK-Blue™ Detection medium in a new 96-well plate. Incubate at 37°C for 1-3 hours. Measure the absorbance at 620-655 nm.

-

For Luciferase: Lyse the cells and add a luciferase substrate according to the manufacturer's instructions. Measure the luminescence.

-

-

Data Analysis: Subtract the background reading from the vehicle control. Plot the response (absorbance or luminescence) against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of a compound to induce the production of various cytokines from primary human immune cells.

Principle: Human PBMCs contain a mixed population of immune cells, including monocytes, dendritic cells, and lymphocytes, which express TLR7 and TLR8. Stimulation with a TLR7/8 agonist will induce the secretion of a range of cytokines, such as TNF-α, IFN-α, IL-1β, and IL-12.[8][14] The levels of these cytokines in the cell culture supernatant can be quantified using techniques like ELISA or multiplex bead arrays.

Materials:

-

Ficoll-Paque™ for PBMC isolation

-

Human whole blood from healthy donors

-

RPMI 1640 medium with 10% FBS, penicillin/streptomycin

-

Test compounds and reference agonists

-

96-well cell culture plates

-

ELISA kits or multiplex bead array kits for desired cytokines

-